

A Technical Guide to the Spectroscopic Characterization of 7-Methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **7-Methoxyquinazolin-4-amine**

Cat. No.: **B1287698**

[Get Quote](#)

This technical guide provides a comprehensive analysis of the expected spectroscopic data for **7-methoxyquinazolin-4-amine**, a molecule of significant interest in medicinal chemistry and drug development. While a complete, published experimental dataset for this specific molecule is not readily available, this document leverages established principles of spectroscopy and extensive data from structurally analogous quinazoline derivatives to provide a robust, predictive, and interpretive framework for researchers. This guide is designed to assist in the structural elucidation and purity assessment of **7-methoxyquinazolin-4-amine**.

Molecular Structure and Overview

7-Methoxyquinazolin-4-amine belongs to the quinazoline class of heterocyclic compounds, which are known for their diverse biological activities.^[1] The accurate characterization of its molecular structure is the foundation for any further research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Below is a diagram of the molecular structure of **7-Methoxyquinazolin-4-amine**, with atoms numbered for the purpose of NMR spectral assignment.

Caption: Molecular structure of **7-Methoxyquinazolin-4-amine** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are crucial for the structural confirmation of **7-methoxyquinazolin-4-amine**.

Predicted ^1H NMR Data

The predicted chemical shifts (δ) for the protons of **7-methoxyquinazolin-4-amine** are presented in the table below. These predictions are based on the analysis of related structures. [2][3]

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Justification
H2	~8.4	Singlet (s)	-	The proton at C2 is adjacent to two nitrogen atoms, leading to significant deshielding.
H5	~8.0	Doublet (d)	~9.0	H5 is ortho to the electron-withdrawing nitrogen at position 1 and will couple with H6.
H6	~7.2	Doublet of doublets (dd)	~9.0, ~2.5	H6 is coupled to both H5 and H8.
H8	~7.0	Doublet (d)	~2.5	H8 is meta to H6 and shows a smaller coupling constant.
NH ₂	~7.5	Broad singlet (br s)	-	The chemical shift of amine protons can vary depending on the solvent and concentration. [4]
OCH ₃	~3.9	Singlet (s)	-	Methoxy group protons typically appear in this region.

Predicted ^{13}C NMR Data

The predicted chemical shifts for the carbon atoms of **7-methoxyquinazolin-4-amine** are outlined below, based on data from similar quinazoline derivatives.[2][3][5]

Carbon	Predicted Chemical Shift (δ , ppm)	Justification
C2	~155	This carbon is situated between two nitrogen atoms, resulting in a downfield shift.
C4	~158	The carbon bearing the amino group and adjacent to a nitrogen atom is significantly deshielded.
C4a	~150	A quaternary carbon in an aromatic system, adjacent to nitrogen.
C5	~128	Aromatic CH carbon.
C6	~115	Aromatic CH carbon, shielded by the methoxy group.
C7	~162	Aromatic carbon attached to the electron-donating methoxy group.
C8	~105	Aromatic CH carbon, shielded by the methoxy group.
C8a	~120	Quaternary aromatic carbon.
OCH ₃	~56	Typical chemical shift for a methoxy carbon.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **7-methoxyquinazolin-4-amine** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[\[6\]](#)
- Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[\[2\]](#)[\[6\]](#)
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
- Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the multiplicities and coupling constants to establish connectivity. Assign the signals in both ¹H and ¹³C spectra to the respective atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The table below summarizes the expected characteristic IR absorption bands for **7-methoxyquinazolin-4-amine**. These predictions are based on general principles of IR spectroscopy and data from related amino- and methoxy-substituted aromatic compounds.[\[3\]](#)[\[7\]](#)[\[8\]](#)

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400-3300	N-H stretch (asymmetric and symmetric)	Primary amine (-NH ₂)
3100-3000	C-H stretch	Aromatic C-H
2950-2850	C-H stretch	Methoxy (-OCH ₃)
1650-1580	N-H bend	Primary amine (-NH ₂)
1620-1450	C=C and C=N stretch	Aromatic ring and quinazoline core
1250-1020	C-N stretch and C-O stretch	Aromatic amine and aryl ether
900-675	C-H out-of-plane bend	Aromatic ring

Experimental Protocol for IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of **7-methoxyquinazolin-4-amine** with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be obtained from a thin film.[6]
- Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.[9]
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

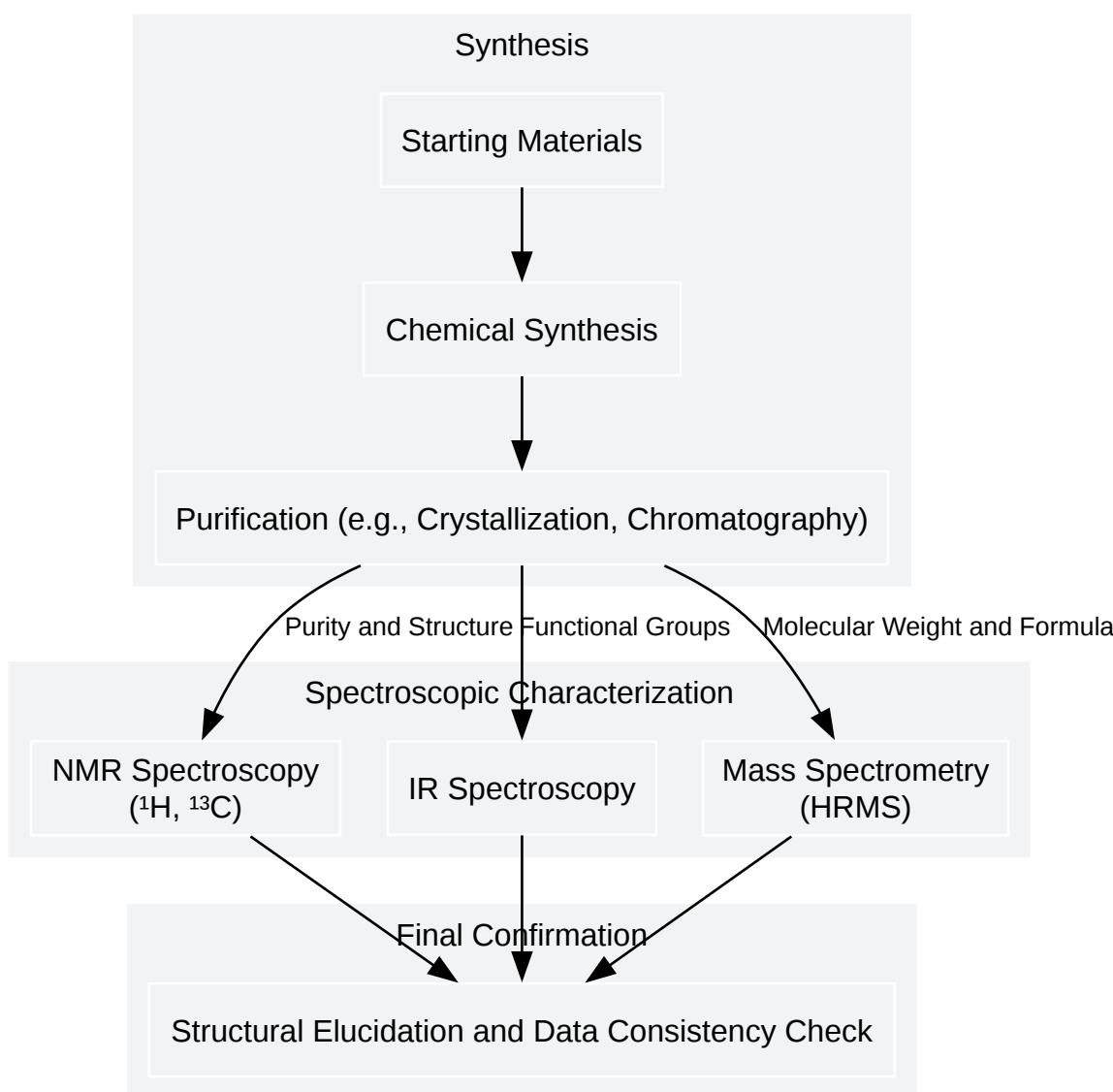
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometric Data

For **7-methoxyquinazolin-4-amine** (C₉H₉N₃O), the following mass spectrometric data is expected:

Ion	m/z (calculated)	Technique	Significance
$[\text{M}+\text{H}]^+$	176.0767	ESI-HRMS	Protonated molecular ion, provides accurate mass for formula confirmation.
M^+	175.0746	EI	Molecular ion peak, confirms the molecular weight.


High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.[2][10]

Experimental Protocol for Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
- Data Acquisition: Introduce the sample into the mass spectrometer. For electrospray ionization (ESI), the sample is infused directly. For electron ionization (EI), the sample is typically introduced via a direct insertion probe or a GC inlet.[6]
- Data Analysis: Determine the molecular weight from the molecular ion peak. If HRMS is used, compare the measured accurate mass with the calculated mass to confirm the elemental composition.

Synthesis and Characterization Workflow

The overall process for obtaining and confirming the structure of **7-methoxyquinazolin-4-amine** involves synthesis followed by a comprehensive spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis and spectroscopic characterization of **7-Methoxyquinazolin-4-amine**.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spec data for **7-methoxyquinazolin-4-amine**. By leveraging data from structurally similar compounds and established spectroscopic principles, researchers can confidently identify and characterize this molecule. The provided protocols offer a standardized approach to data

acquisition, ensuring the generation of high-quality and reliable spectroscopic data for drug discovery and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β -catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and Characterization of 4-(3'-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives | Scientific.Net [scientific.net]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 7-Methoxyquinazolin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287698#spectroscopic-data-nmr-ir-mass-spec-for-7-methoxyquinazolin-4-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com